Furo[2,3-C]pyridine-2-carbonyl chloride
Description
Furo[2,3-C]pyridine-2-carbonyl chloride is a heterocyclic compound featuring a fused furan and pyridine ring system, with a reactive carbonyl chloride group at the 2-position. The carboxylic acid derivative is noted to have a purity of ≥98% (NLT, Not Less Than) and is cataloged under the number 84444 by Capot Chemical Company . The carbonyl chloride is likely synthesized via chlorination of the carboxylic acid, though specific synthetic protocols or reactivity data are absent in the provided sources.
Properties
CAS No. |
465531-08-2 |
|---|---|
Molecular Formula |
C8H4ClNO2 |
Molecular Weight |
181.57 g/mol |
IUPAC Name |
furo[2,3-c]pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNO2/c9-8(11)6-3-5-1-2-10-4-7(5)12-6/h1-4H |
InChI Key |
ZINQFHHEPHQYMP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C=C(O2)C(=O)Cl |
Canonical SMILES |
C1=CN=CC2=C1C=C(O2)C(=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Furo[2,3-C]pyridine-2-carbonyl chloride has been identified as a valuable scaffold for developing pharmacologically active compounds. Its derivatives have shown promise in treating various diseases due to their ability to interact with biological targets.
1.1. Inhibition of PAR-2 Signaling Pathway
Recent studies have highlighted the compound's role as an inhibitor of the protease-activated receptor 2 (PAR-2) signaling pathway. PAR-2 is implicated in several inflammatory conditions and pain transmission mechanisms. Compounds derived from this compound have been proposed for treating disorders such as:
- Inflammatory bowel disease
- Rheumatoid arthritis
- Neuropathic pain
- Cancer-related pain
The administration of these compounds has shown effectiveness in reducing inflammation and nociception in various animal models .
Synthesis of Derivatives
The versatility of this compound allows for the synthesis of numerous derivatives that can be tailored for specific applications.
2.1. Cyclization Reactions
The compound can undergo cyclization reactions with various nucleophiles, leading to the formation of complex heterocyclic systems. For example, reactions with lactams have yielded pyrido-furo-pyrimidines and other fused ring systems that exhibit enhanced biological activity .
2.2. Functionalization
Functional groups can be introduced at various positions on the furo[2,3-C]pyridine core, allowing for fine-tuning of the pharmacological properties. The introduction of alkyl chains or halogen substituents has been shown to improve antimicrobial and antiviral activities in some derivatives .
This compound and its derivatives have demonstrated a range of biological activities:
3.1. Antimicrobial Activity
Research indicates that certain derivatives possess significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. For instance, some compounds have exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against specific fungal strains .
3.2. Antiviral Properties
In the context of emerging viral threats like SARS-CoV-2, derivatives of this compound are being explored for their antiviral potential. Preliminary studies suggest that modifications to the compound can enhance its efficacy against viral infections .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided lacks direct data on Furo[2,3-C]pyridine-2-carbonyl chloride or its structural analogs. However, general comparisons can be inferred based on the chemical class and functional group reactivity:
Table 1: Comparison of Key Parameters
Key Observations:
Functional Group Reactivity :
- Furo[2,3-C]pyridine-2-carboxylic acid (precursor to the carbonyl chloride) is less reactive than its chloride derivative. Carbonyl chlorides are typically more electrophilic, enabling facile nucleophilic acyl substitution reactions (e.g., amidation, esterification) .
- In contrast, pyrrolidine hydrochloride derivatives (e.g., the compound from Hairui Chemical) are basic nitrogen-containing intermediates, often used in drug synthesis for their amine functionality .
Structural Complexity: The fused furopyridine system in Furo[2,3-C]pyridine derivatives introduces steric and electronic effects distinct from monocyclic pyrrolidines or simple aryl chlorides. This complexity may influence solubility, stability, and biological activity.
Limitations of Available Evidence
The absence of spectral or kinetic data limits a rigorous analysis of its reactivity or industrial relevance.
Recommendations for Further Research
Synthetic Protocols : Investigate chlorination methods (e.g., using thionyl chloride or oxalyl chloride) to convert the carboxylic acid to the carbonyl chloride.
Comparative Reactivity Studies : Benchmark reactivity against structurally similar acyl chlorides (e.g., furan-2-carbonyl chloride or pyridine-3-carbonyl chloride).
Preparation Methods
Cyclization of Pyridine and Furan Derivatives
A common approach involves the cyclization of appropriately substituted pyridine and furan precursors under catalytic conditions. For example, the condensation of 2-aminopyridine with glyoxylic acid derivatives under acidic catalysts such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) at elevated temperatures (80–100°C) in solvents like dichloromethane or toluene yields the furo[2,3-C]pyridine core with a carbaldehyde or ester functionality at the 2-position.
This method is notable for:
- Use of mild to moderate reaction temperatures.
- Solvent choice that balances solubility and reaction rate.
- Catalyst loading typically in the 5–10 mol% range.
- Reaction times of 6–12 hours for optimal yields (>85% purity after purification).
Nucleophilic Aromatic Substitution and Intramolecular Cyclization
An alternative method, adapted from the synthesis of furo[2,3-b]pyridines, involves nucleophilic aromatic substitution (S_NAr) of a chloronicotinic acid ester with a deprotonated hydroxyacetate derivative, followed by intramolecular cyclization to form the fused ring system. This approach is characterized by:
- Starting from 2,5-dichloronicotinic acid converted to ethyl ester.
- Generation of the alkoxide nucleophile from ethyl 2-hydroxyacetate.
- Displacement of the 2-chloro substituent and cyclization to afford the furo[2,3-C]pyridine core.
- Amenability to gram-scale synthesis with minimal purification steps.
Conversion to this compound
Once the furo[2,3-C]pyridine-2-carboxylic acid or ester is obtained, conversion to the corresponding carbonyl chloride is typically achieved via chlorination reagents.
Chlorination Reagents and Conditions
The most common reagents for converting carboxylic acids or esters to acyl chlorides include:
- Thionyl chloride (SOCl₂)
- Oxalyl chloride ((COCl)₂)
- Phosphorus pentachloride (PCl₅)
- Phosphorus trichloride (PCl₃)
Among these, thionyl chloride is preferred for its efficiency and ease of removal of by-products (SO₂ and HCl gases).
| Parameter | Condition |
|---|---|
| Reagent | Thionyl chloride (1.2–1.5 equiv.) |
| Solvent | Anhydrous dichloromethane or toluene |
| Temperature | 0–25°C initially, then reflux |
| Reaction time | 1–4 hours |
| Work-up | Removal of excess SOCl₂ under reduced pressure; purification by distillation or recrystallization |
This method results in high yields (typically >80%) of the carbonyl chloride derivative with minimal side reactions.
Summary of Preparation Routes and Yields
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Cyclization | 2-Aminopyridine + glyoxylic acid | POCl₃ or H₂SO₄, 80–100°C, DCM/toluene | Furo[2,3-C]pyridine-2-carbaldehyde | 85+ | Requires careful stoichiometry and catalyst loading |
| 2. Nucleophilic aromatic substitution | 2,5-Dichloronicotinic acid ester + ethyl 2-hydroxyacetate | Base (alkoxide), heat | Furo[2,3-C]pyridine ester | 70–90 | Amenable to scale-up; minimal chromatography needed |
| 3. Chlorination to carbonyl chloride | Furo[2,3-C]pyridine-2-carboxylic acid or ester | Thionyl chloride, reflux in DCM or toluene | This compound | 80–95 | Efficient, standard acyl chloride formation method |
Research Findings and Optimization Notes
- Regioselectivity: The fused ring system directs substitution and cyclization steps, favoring formation of the 2-position carbonyl functionality.
- Scalability: The nucleophilic aromatic substitution route has been demonstrated on multi-gram scales with consistent yields and purity.
- Purification: Most synthetic routes require minimal purification; column chromatography is often limited to the initial cyclization step.
- Reaction Monitoring: Techniques such as ^1H NMR, ^13C NMR, and IR spectroscopy are effective for monitoring intermediate and final product formation, with characteristic carbonyl stretches at 1680–1700 cm⁻¹ and aldehyde proton signals near 10 ppm.
- Safety: Handling of chlorinating agents requires appropriate PPE and ventilation due to corrosive and toxic by-products.
Q & A
Basic: What are the recommended methodologies for synthesizing and purifying Furo[2,3-C]pyridine-2-carbonyl chloride?
Synthesis typically involves cyclization and chlorination steps. For purification, column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) is recommended to isolate the acyl chloride. Ensure anhydrous conditions to prevent hydrolysis. Post-synthesis, rigorous drying under vacuum (≤0.1 mmHg) at low temperatures (2–8°C) stabilizes the compound . Monitor reaction progress via TLC or HPLC, and characterize intermediates using spectroscopic methods.
Basic: How can researchers confirm the structural integrity of this compound?
Use a combination of ¹H/¹³C NMR to verify aromatic protons and carbonyl signals (~170 ppm for acyl chloride). IR spectroscopy confirms the C=O stretch (~1770 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₈H₄ClNO₂). Compare experimental data with computational predictions (e.g., DFT) for consistency .
Basic: What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Use fume hoods to avoid inhalation of vapors .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced degradation .
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions.
Advanced: How can researchers resolve contradictions in spectral data for this compound?
Contradictory spectral data (e.g., unexpected IR peaks) may arise from impurities or residual solvents. Solutions:
- Repeat purification using gradient chromatography.
- Cross-validate with alternative techniques (e.g., X-ray crystallography for crystalline derivatives).
- Computational modeling (e.g., Gaussian software) to simulate spectra and identify anomalies .
Advanced: What experimental strategies optimize the reactivity of this compound in nucleophilic acylations?
- Solvent selection : Use dichloromethane or THF for enhanced electrophilicity.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate reactions with hindered amines or alcohols.
- Temperature control : Maintain –20°C to suppress side reactions (e.g., hydrolysis). Monitor yields via LC-MS .
Advanced: How does this compound behave under varying pH conditions?
The compound hydrolyzes rapidly in aqueous media (pH >7), forming the corresponding carboxylic acid. For stability studies:
- Kinetic assays : Use buffered solutions (pH 2–12) and track degradation via UV-Vis (λ = 250–300 nm).
- Low-temperature work (0–5°C) minimizes hydrolysis during in situ reactions .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) to screen binding affinity for enzymes/receptors.
- MD simulations (GROMACS) to assess stability of ligand-protein complexes.
- QSAR models to correlate structural features (e.g., electron-withdrawing Cl) with activity .
Advanced: How can researchers mitigate side reactions during derivatization?
- Protecting groups : Temporarily block reactive sites (e.g., NH₂ in amines) with Boc or Fmoc.
- Stepwise reactions : Prioritize acyl chloride coupling before introducing sensitive functional groups.
- In situ monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
